Methyl 4-bromo-2-cyano-5-formylphenylacetate
Overview
Description
Methyl 4-bromo-2-cyano-5-formylphenylacetate is a chemical compound with the following characteristics:
- Chemical Formula : C<sub>11</sub>H<sub>8</sub>BrNO<sub>3</sub>
- Molecular Weight : Approximately 287.1 g/mol
- IUPAC Name : Methyl 2-(4-bromo-2-cyano-5-formylphenyl)acetate
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-2-cyano-5-formylphenylacetate consists of a phenyl ring substituted with a bromine atom, a cyano group, and a formyl group. The ester functionality (methyl acetate) is attached to the phenyl ring.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, such as nucleophilic substitutions, ester hydrolysis, and condensation reactions. Investigating its reactivity and potential transformations is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the purity and crystalline form.
- Solubility : Soluble in organic solvents (e.g., acetone, methanol) but sparingly soluble in water.
- Stability : Sensitive to light and moisture; store in a dry, dark place.
Safety And Hazards
- Toxicity : Limited information available; handle with caution.
- Irritant : May cause skin and eye irritation.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research avenues for Methyl 4-bromo-2-cyano-5-formylphenylacetate include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structural Elucidation : Further characterize its crystal structure and conformations.
Please note that this analysis is based on existing knowledge, and further research is essential to uncover additional insights. For detailed references, consult relevant scientific papers123.
properties
IUPAC Name |
methyl 2-(4-bromo-2-cyano-5-formylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(6-14)10(12)3-8(7)5-13/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLBSOZNRTPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-cyano-5-formylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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